molecular formula C16H17NO2 B12558547 Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- CAS No. 176039-99-9

Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-

Cat. No.: B12558547
CAS No.: 176039-99-9
M. Wt: 255.31 g/mol
InChI Key: LRKMKJMUWJYINS-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- is a chemical compound known for its diverse applications in various scientific fields It is characterized by the presence of a benzene ring, an acetamide group, and a hydroxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves multi-step procedures that utilize raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes may have drawbacks in terms of sustainability due to low overall yields and severe effluent problems .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines .

Scientific Research Applications

Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of analgesic and antipyretic drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic compound.

    Phenoxyacetamide: Known for its potential therapeutic applications.

Uniqueness

Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a benzene ring, acetamide group, and hydroxyphenyl ethyl group makes it a versatile compound with diverse applications .

Properties

CAS No.

176039-99-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C16H17NO2/c18-15-8-6-13(7-9-15)10-11-17-16(19)12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19)

InChI Key

LRKMKJMUWJYINS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)O

Origin of Product

United States

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